

Cell permeability issues with 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine

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Technical Support Center: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine

Welcome to the technical support resource for researchers working with **1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine**. This guide provides in-depth troubleshooting and practical guidance to address the common challenge of poor cell permeability with this molecule. As Senior Application Scientists, we have designed this center to explain the causality behind experimental observations and to provide robust protocols to help you generate reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

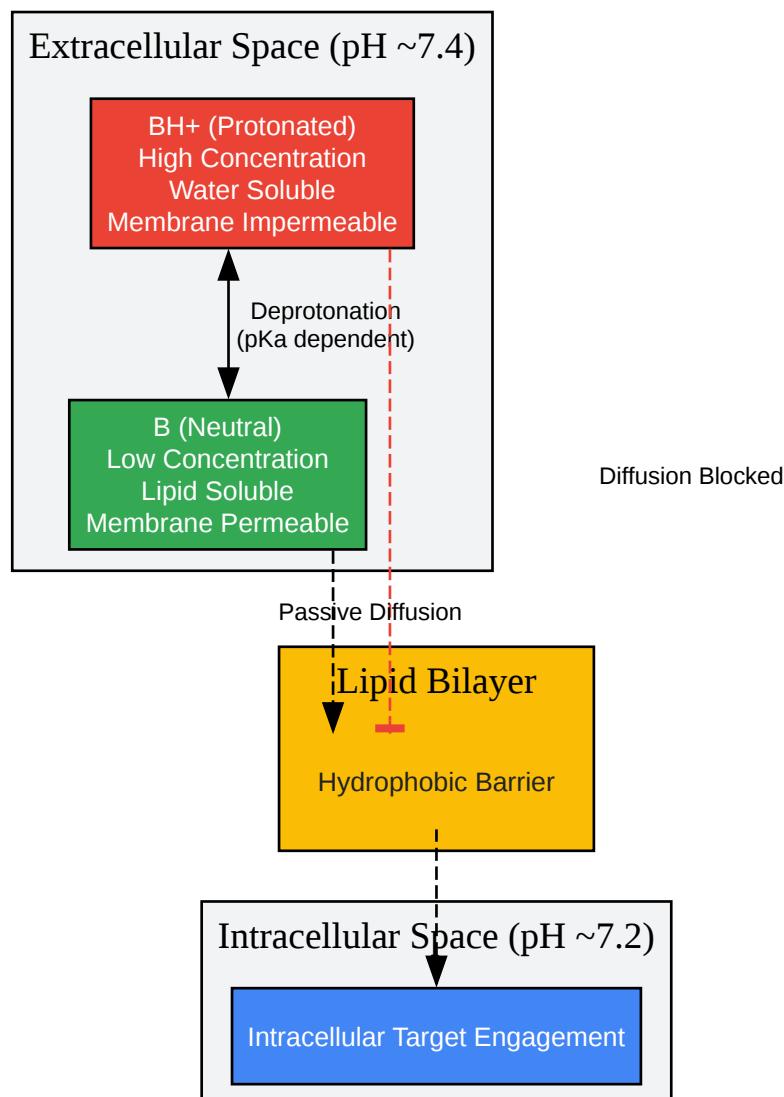
This section addresses the fundamental questions regarding the physicochemical properties of **1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine** and how they influence its behavior in cellular systems.

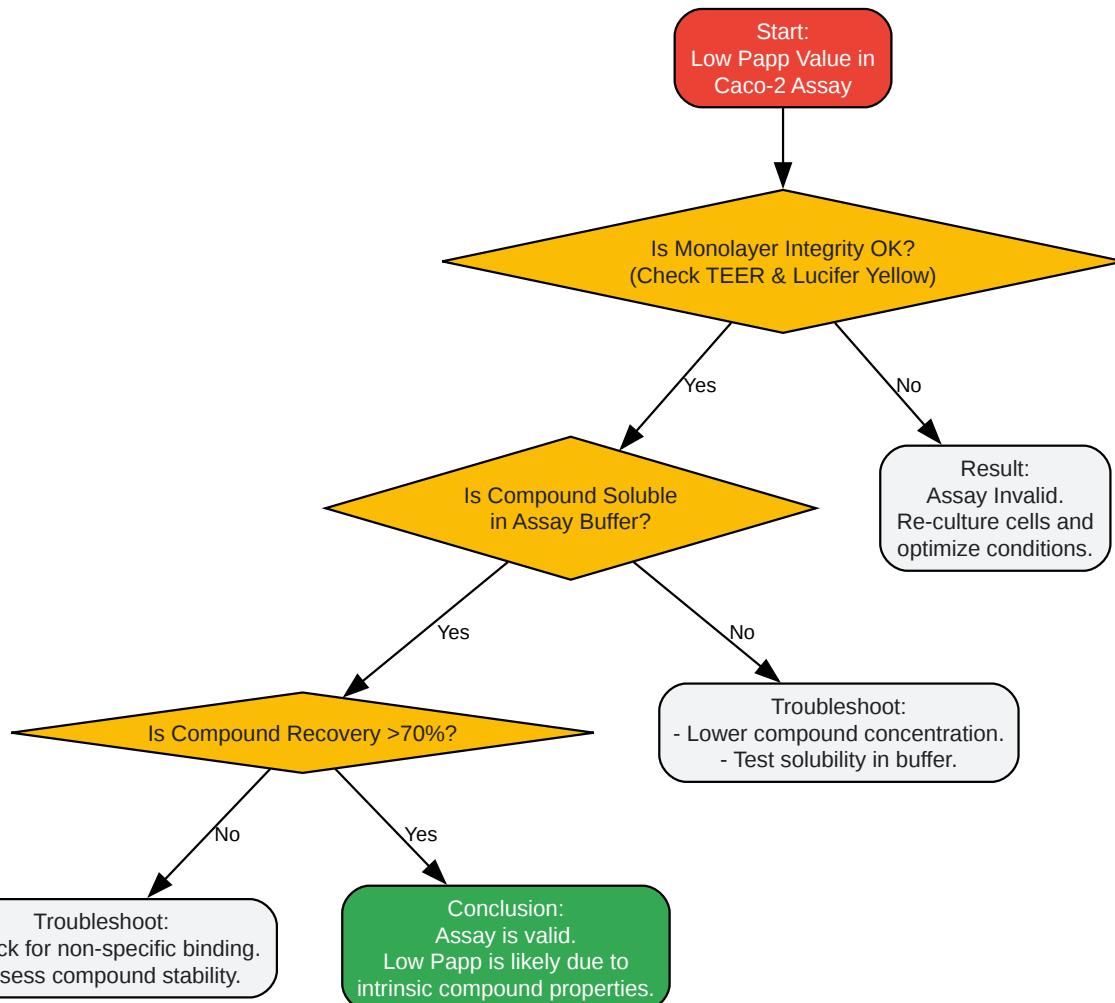
Q1: We are observing very low intracellular concentrations of **1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine** in our cell-based assays. What are the likely reasons for its poor cell permeability?

A1: The poor cell permeability of this compound is likely rooted in its key physicochemical properties, specifically its molecular structure, basicity (pKa), and hydrogen bonding potential.

- Ionization State at Physiological pH: The most significant factor is the presence of the 1-methylpiperidine group. The tertiary amine in this ring is a strong base with an estimated pKa between 8.9 and 9.2.[1] At physiological pH (~7.4), a substantial portion of these molecules will be protonated, carrying a positive charge.[2][3] Charged molecules cannot easily pass through the hydrophobic lipid bilayer of the cell membrane via passive diffusion, which is the primary route of entry for many small molecules.[4][5][6]
- Polarity and Hydrogen Bonding: The molecule contains a pyrazol-5-amine moiety. The amine group (NH2) and the pyrazole ring nitrogens act as hydrogen bond donors and acceptors.[7] These polar groups prefer to interact with the aqueous extracellular environment, creating a high energy barrier for partitioning into the nonpolar membrane interior.[4]
- Lipophilicity (LogP/LogD): While the methyl group on the piperidine ring slightly increases lipophilicity (LogP), the compound's ionization state is more critical.[1][7] The pH-dependent distribution coefficient (LogD) at pH 7.4 will be significantly lower than its LogP, reflecting the unfavorable partitioning of the charged species into a lipid environment.[8]

The diagram below illustrates how a basic compound like **1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine** exists in equilibrium between its charged and neutral forms, with only the neutral form being capable of efficient passive diffusion across the cell membrane.



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